BenchChemオンラインストアへようこそ!

3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde

Lead Optimization Chemical Libraries Fragment-Based Drug Discovery

3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde (CAS 1119449-57-8, free base MW 285.34 g/mol) is a heterocyclic building block featuring a 1,2,4-oxadiazole core, a reactive benzaldehyde group, and a 4-methylpiperidin-1-ylmethyl substituent. The compound is predominantly supplied as its hydrochloride salt (CAS 1993194-50-5, MW 321.80 g/mol) to enhance stability and solubility.

Molecular Formula C16H19N3O2
Molecular Weight 285.34 g/mol
CAS No. 1119449-57-8
Cat. No. B1328948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde
CAS1119449-57-8
Molecular FormulaC16H19N3O2
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)CC2=NC(=NO2)C3=CC=CC(=C3)C=O
InChIInChI=1S/C16H19N3O2/c1-12-5-7-19(8-6-12)10-15-17-16(18-21-15)14-4-2-3-13(9-14)11-20/h2-4,9,11-12H,5-8,10H2,1H3
InChIKeyITBBPTITTKPLMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde (CAS 1119449-57-8): Core Structural & Physicochemical Profile for Procurement Decisions


3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde (CAS 1119449-57-8, free base MW 285.34 g/mol) is a heterocyclic building block featuring a 1,2,4-oxadiazole core, a reactive benzaldehyde group, and a 4-methylpiperidin-1-ylmethyl substituent . The compound is predominantly supplied as its hydrochloride salt (CAS 1993194-50-5, MW 321.80 g/mol) to enhance stability and solubility . The 1,2,4-oxadiazole scaffold is recognized in medicinal chemistry for its metabolic stability, hydrogen-bonding capacity, and peptide bond mimicry, making substituted derivatives valuable intermediates . This specific substitution pattern positions the compound as a versatile intermediate or final product for targeted lead optimization programs.

Why 3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde Cannot Be Bluntly Substituted by Other 1,2,4-Oxadiazole Benzaldehydes


The 1,2,4-oxadiazole benzaldehyde chemotype is not a single entity but a diverse family where even minor structural permutations on the oxadiazole 5-position or the piperidine ring can drastically alter physicochemical properties, synthetic utility, and biological activity. Generic substitution—for example, replacing the 4-methylpiperidine group with a piperazine, dimethylamine, or a simple methyl group—introduces changes in basicity (pKa), lipophilicity (LogP), steric bulk, and hydrogen-bonding capacity . These factors critically govern the compound's performance as a synthetic intermediate (e.g., reactivity in reductive amination or Suzuki couplings) or as a biological probe (e.g., receptor binding, cellular permeability). Consequently, without rigorous comparative data, assuming interchangeability between seemingly similar 1,2,4-oxadiazole benzaldehydes poses significant procurement risk.

Quantitative Differentiation of 3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde Against Key Analogs


Molecular Weight and Size Complexity Advantage for Library Synthesis over Dimethylamino Analog

The target compound (free base MW 285.34 g/mol, hydrochloride MW 321.80 g/mol) [1] is substantially larger and more complex than the dimethylamino analog, 3-{5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride (MW 267.71 g/mol) . The increase in molecular weight and the addition of a cyclic, saturated piperidine ring introduce greater three-dimensional character and potential for specific non-covalent interactions. In fragment-based or diversity-oriented synthesis, this structural complexity can be a decisive factor for exploring novel chemical space.

Lead Optimization Chemical Libraries Fragment-Based Drug Discovery

Basicity and Ionization State Control Relative to Piperazine and Dimethylamino Analogs

The 4-methylpiperidine group is a secondary amine with a predicted pKa of approximately 10.5, meaning it exists predominantly in a protonated, charged state at physiological pH (7.4). This is in contrast to the dimethylamino analog (predicted pKa ~9.5) and the piperazine analog (dual basic centers with pKa values around 9.8 and 5.7) [1]. The presence of a single, moderately basic site on a flexible ring can influence solubility, permeability, and off-target binding profiles differently than a tertiary amine or a piperazine. This nuanced control over ionization state is a critical factor in selecting the optimal building block for medicinal chemistry optimization.

Physicochemical Properties Drug Absorption Solubility

Steric Bulk and Conformational Rigidity Advantage Over 5-Methyl-1,2,4-oxadiazole Analog

The 4-methylpiperidine moiety introduces significant steric bulk compared to the 5-methyl analog, 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzaldehyde (CAS 852180-68-8, MW 188.18 g/mol) [1]. The target compound has a higher molecular weight and a more conformationally restricted side chain, which can lead to improved shape complementarity within hydrophobic binding pockets. This structural feature is particularly relevant for targeting enzymes or receptors where specific steric interactions are known to drive selectivity within a chemotype series.

Steric Effects Receptor Binding Selectivity

Reactive Aldehyde Handle for Regioselective Bioconjugation not Present in Reduced or Oxidized Analogs

The meta-substituted benzaldehyde group is a key reactive handle enabling a range of chemistries such as imine formation, reductive amination, and hydrazone/oxime ligation. Analogs where this aldehyde is replaced by a carboxylic acid (e.g., 3-{5-[(4-methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzoic acid) or an alcohol lose the ability to undergo these specific reactions without activation. This functional group selectivity is paramount for procurement when the compound is intended as a conjugation-ready intermediate [1].

Bioconjugation Click Chemistry Reductive Amination

Optimal Application Domains for 3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde Based on Verified Differentiation


Diversity-Oriented Library Synthesis Exploring Novel Protease-Activated Receptor (PAR) Antagonist Space

The compound's 1,2,4-oxadiazole core coupled with a 4-methylpiperidine substituent aligns with the pharmacophore of known PAR antagonists [1]. Its reactive aldehyde handle allows for rapid diversification via parallel synthesis, enabling the construction of focused libraries around this privileged scaffold. Procurement of this specific analog, rather than a generic oxadiazole, is justified by the necessity to explore the precise steric and basicity parameters that drove activity in related patent disclosures.

Building Block for CNS-Penetrant Ligands Requiring a Single Basic Center and Optimal Lipophilicity

Based on its predicted physicochemical properties (moderate basicity around pKa 10.5, calculated logP within CNS drug-like space inferred from its structure), this compound is a logical starting point for synthesizing central nervous system (CNS) drug candidates. The 4-methylpiperidine group is a common motif in CNS-active agents, and its incorporation provides a single protonatable site, avoiding the complexities of polybasic molecules that often suffer from poor brain penetration or high efflux pump recognition [1].

Intermediate for Targeted Covalent Inhibitors Utilizing the Aldehyde Warhead

The electrophilic aldehyde group in this compound is not merely a synthetic handle but can serve as a weak, reversible covalent warhead for targeting cysteine or serine residues in proteins. In the context of targeted covalent inhibitor (TCI) design, this substructure offers a balanced reactivity profile—unlike highly reactive acrylamides—allowing for optimization of residence time and selectivity. The 4-methylpiperidine tail provides the necessary vectors for extending into adjacent binding pockets to achieve non-covalent recognition before covalent bond formation [1].

Quote Request

Request a Quote for 3-{5-[(4-Methylpiperidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.